molecular formula C10H11BrO2 B1431885 Methyl 2-(3-bromo-4-methylphenyl)acetate CAS No. 1261453-29-5

Methyl 2-(3-bromo-4-methylphenyl)acetate

Cat. No.: B1431885
CAS No.: 1261453-29-5
M. Wt: 243.1 g/mol
InChI Key: AVYUTZOUDJUCGB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-methylphenyl)acetate is a white solid compound with a specific molecular structure. It is soluble in organic solvents and has a distinct odor. This compound is commonly used as an important intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-4-methylphenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-4-methylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4-methylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

Major Products Formed

    Substitution: 2-(3-iodo-4-methylphenyl)acetate, 2-(3-fluoro-4-methylphenyl)acetate.

    Oxidation: 3-bromo-4-methylbenzoic acid.

    Reduction: 2-(3-bromo-4-methylphenyl)ethanol.

Scientific Research Applications

Methyl 2-(3-bromo-4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-methylphenyl)acetate
  • Methyl 2-(3-chloro-4-methylphenyl)acetate
  • Methyl 2-(3-bromo-4-ethylphenyl)acetate

Uniqueness

Methyl 2-(3-bromo-4-methylphenyl)acetate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom’s position can significantly influence the compound’s behavior in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(3-bromo-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYUTZOUDJUCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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